molecular formula C19H20ClN3O3S2 B2366638 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2366638
M. Wt: 438.0 g/mol
InChI Key: SGWJMKCMBVABEB-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 438.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Synthesis Methods

  • The crystal structures of related compounds, which feature a folded conformation about the methylene C atom of the thioacetamide bridge, indicate the potential for diverse chemical interactions and reactivities. This folding leads to a specific spatial arrangement, which could influence the compound's biological activities (S. Subasri et al., 2016; S. Subasri et al., 2017).
  • Research into dual thymidylate synthase and dihydrofolate reductase inhibitors demonstrates the importance of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry, with some compounds showing potent inhibitory activities. This suggests the relevance of studying compounds with similar cores for therapeutic applications (A. Gangjee et al., 2008).

Potential Biological Activities

  • Vibrational spectroscopic analysis and quantum computational approaches have been used to characterize similar molecules, providing insights into their electronic and structural properties. These studies help in understanding the compound's reactivity and interactions at the molecular level, which are crucial for its biological activities (S. J. Jenepha Mary et al., 2022).
  • The synthesis and evaluation of related thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activities highlight the potential of such compounds in cancer therapy. This research area could be significant for developing new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h3-6,14H,1-2,7-11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJMKCMBVABEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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